molecular formula C30H20N2O6 B11680895 2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione

2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11680895
M. Wt: 504.5 g/mol
InChI Key: HEYDULCNXZCASW-UHFFFAOYSA-N
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Description

2-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a combination of benzoic acid derivatives and isoindole units, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the benzoic acid derivatives, followed by their coupling with isoindole intermediates. Key reaction conditions include the use of catalysts, specific temperature controls, and solvent systems to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and solvent choices to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine-containing compounds

Scientific Research Applications

2-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of benzoic acid and isoindole structures, which confer distinct chemical and biological properties. Unlike simpler compounds, its complex structure allows for a broader range of applications and interactions within various scientific fields.

Properties

Molecular Formula

C30H20N2O6

Molecular Weight

504.5 g/mol

IUPAC Name

2-[3-(3,4-dimethylbenzoyl)phenyl]-5-(4-nitrobenzoyl)isoindole-1,3-dione

InChI

InChI=1S/C30H20N2O6/c1-17-6-7-21(14-18(17)2)28(34)20-4-3-5-24(15-20)31-29(35)25-13-10-22(16-26(25)30(31)36)27(33)19-8-11-23(12-9-19)32(37)38/h3-16H,1-2H3

InChI Key

HEYDULCNXZCASW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC=C(C=C5)[N+](=O)[O-])C

Origin of Product

United States

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